molecular formula C12H13BrN2O3 B2741396 (E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one CAS No. 320416-86-2

(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one

Cat. No.: B2741396
CAS No.: 320416-86-2
M. Wt: 313.151
InChI Key: OJDXSPTVZLXTJM-CRBIDOIUSA-N
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Description

(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyamino group, and a methoxyiminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the para position.

    Introduction of the Methoxyamino Group: The bromophenyl intermediate undergoes a reaction with methoxyamine to form the methoxyamino derivative.

    Formation of the Methoxyiminomethyl Group: The final step involves the reaction of the methoxyamino derivative with a suitable aldehyde or ketone to introduce the methoxyiminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    (E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOIPFKEIFHCKG-HQNMPQEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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